molecular formula C8H9N3O2 B1436842 Methyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate CAS No. 1824286-68-1

Methyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1436842
CAS No.: 1824286-68-1
M. Wt: 179.18 g/mol
InChI Key: DJOKBVDTMMCHLT-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate: is a chemical compound characterized by its pyrazole ring structure with a cyanoethyl group and a carboxylate ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-pyrazole-4-carboxylic acid and 2-cyanoethanol.

  • Reaction Conditions: The reaction involves esterification under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid.

  • Industrial Production Methods: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the cyanoethyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Primary amines, alcohols.

  • Substitution Products: Amides, esters.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities. Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The specific mechanism depends on the biological context but generally involves binding to the active site of the target molecule, leading to inhibition or activation of its function.

Comparison with Similar Compounds

  • 1-(2-Cyanoethyl)-2-methylimidazole

  • 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole

  • 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole (contains 5-methyl isomer)

Uniqueness: Methyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is unique due to its pyrazole ring, which imparts different chemical reactivity and biological activity compared to imidazole-based compounds. Its carboxylate ester group also provides additional functional versatility.

Properties

IUPAC Name

methyl 1-(2-cyanoethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-13-8(12)7-5-10-11(6-7)4-2-3-9/h5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOKBVDTMMCHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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